molecular formula C9H9NO B2733790 3-Ethynyl-6-methoxy-2-methylpyridine CAS No. 1211588-74-7

3-Ethynyl-6-methoxy-2-methylpyridine

Cat. No.: B2733790
CAS No.: 1211588-74-7
M. Wt: 147.177
InChI Key: LAKRIFNAJMRMCZ-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methoxy-2-methylpyridine: is a heterocyclic aromatic organic compound It is known for its unique structure, which includes a pyridine ring substituted with ethynyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-6-methoxy-2-methylpyridine can be achieved through a Sonogashira cross-coupling reaction. This involves the coupling of 2-ethynyl-6-methylpyridine with 3-bromoanisole in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium) and lithium chloride. The reaction is typically carried out in degassed dimethylformamide at elevated temperatures (around 110 °C) for several hours.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis, given the availability of starting materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-6-methoxy-2-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

3-Ethynyl-6-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors in the brain.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. It is known to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This interaction inhibits the receptor’s activity, which can modulate various neurological pathways and potentially provide therapeutic benefits in conditions such as anxiety and depression.

Comparison with Similar Compounds

  • Pyridine, 2-ethyl-6-methyl-
  • 3-Methoxypyridine
  • 2-Methyl-6-ethylpyridine

Comparison: 3-Ethynyl-6-methoxy-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has an ethynyl group that enhances its reactivity and potential for further functionalization. Additionally, its selective antagonism of mGluR5 sets it apart from other pyridine derivatives, making it a valuable compound in neurological research.

Properties

IUPAC Name

3-ethynyl-6-methoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKRIFNAJMRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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